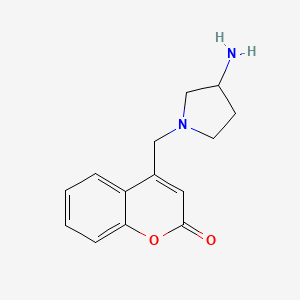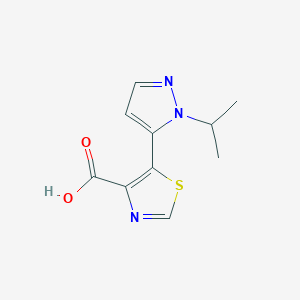![molecular formula C14H13N3O B11870882 7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11870882.png)
7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ベンジル-2-メチル-3H-ピロロ[3,2-d]ピリミジン-4(5H)-オンは、ピロロピリミジンファミリーに属するヘテロ環化合物です。
2. 製法
合成経路と反応条件
7-ベンジル-2-メチル-3H-ピロロ[3,2-d]ピリミジン-4(5H)-オンの合成は、通常、適切な前駆体の環化縮合を伴います。 一般的な方法の1つは、t-ブタノール中で沸騰したt-ブトキシドカリウムの存在下、2-アミノ-1H-ピロール-3-カルボニトリルとアリールニトリルの反応を伴います 。この反応は、高い効率で目的のピロロピリミジン化合物を生成します。
工業的製造方法
7-ベンジル-2-メチル-3H-ピロロ[3,2-d]ピリミジン-4(5H)-オンの特定の工業的製造方法は、あまりよく文書化されていませんが、一般的なアプローチは、実験室合成方法のスケールアップを伴います。これには、収率と純度を高くするために、温度、溶媒、触媒濃度などの反応条件を最適化することが含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired pyrrolopyrimidine compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
化学反応の分析
反応の種類
7-ベンジル-2-メチル-3H-ピロロ[3,2-d]ピリミジン-4(5H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にベンジル位で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウムなどの求核剤。
生成される主な生成物
酸化: 対応するカルボン酸またはケトンの生成。
還元: 対応するアルコールまたはアミンの生成。
置換: さまざまな官能基を持つ置換誘導体の生成。
科学的研究の応用
7-ベンジル-2-メチル-3H-ピロロ[3,2-d]ピリミジン-4(5H)-オンには、いくつかの科学研究における応用があります。
医薬品化学: この化合物は、特に癌細胞に対する細胞毒性活性を有するため、創薬におけるファーマコフォアとしての可能性が検討されています.
生物学: これは、さまざまなシグナル伝達経路に関与するキナーゼを標的とする酵素阻害剤としての役割を研究されています.
材料科学: この化合物は、そのユニークな構造特性により、特定の電子特性または光学特性を持つ新規材料の開発に適した候補となっています。
作用機序
7-ベンジル-2-メチル-3H-ピロロ[3,2-d]ピリミジン-4(5H)-オンの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、キナーゼ阻害剤として、酵素の活性部位に結合し、その活性を阻害し、それによって細胞増殖と生存に関与するシグナル伝達経路を阻害します 。これは、抗がん療法の潜在的な候補となっています。
6. 類似の化合物との比較
類似の化合物
7-デアザアデニン: 抗ウイルス剤および抗がん剤として知られている、ピロロピリミジン構造と類似した化合物.
ピラゾロ[3,4-d]ピリミジン: 特にCDK2阻害剤として、有意な生物活性を有する別のヘテロ環化合物.
独自性
7-ベンジル-2-メチル-3H-ピロロ[3,2-d]ピリミジン-4(5H)-オンは、その特定のベンジル置換基とメチル置換基によりユニークであり、これにより、明確な化学的および生物学的特性が与えられます。これらの置換基は、特定の分子標的への結合親和性を高める可能性があり、創薬および開発における貴重な化合物となっています。
類似化合物との比較
Similar Compounds
7-Deazaadenine: A compound with a similar pyrrolopyrimidine structure, known for its antiviral and anticancer properties.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with significant biological activity, particularly as a CDK2 inhibitor.
Uniqueness
7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to its specific benzyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C14H13N3O |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
7-benzyl-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3O/c1-9-16-12-11(7-10-5-3-2-4-6-10)8-15-13(12)14(18)17-9/h2-6,8,15H,7H2,1H3,(H,16,17,18) |
InChIキー |
PDPGNUOKMIKYTF-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C(=O)N1)NC=C2CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Bromo-7-ethoxyimidazo[1,2-a]pyridine](/img/structure/B11870858.png)




![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)
